An In-depth Technical Guide to the Core Reactivity of the Terminal Alkyne in 1-Hexadecyne
An In-depth Technical Guide to the Core Reactivity of the Terminal Alkyne in 1-Hexadecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecyne (C₁₆H₃₀, CAS No: 629-74-3) is a long-chain terminal alkyne that serves as a versatile building block in organic synthesis.[1][2][3] Its reactivity is dominated by the terminal alkyne functional group (—C≡CH), which is characterized by sp-hybridized carbon atoms and a weakly acidic terminal proton.[4] This unique combination of properties makes 1-Hexadecyne a valuable substrate for a variety of transformations, including carbon-carbon bond formation and the introduction of functional groups, which are pivotal in drug discovery and materials science. This guide provides a detailed exploration of the fundamental reactivity of 1-Hexadecyne, focusing on quantitative data, experimental protocols, and reaction pathways.
Table 1: Physical and Chemical Properties of 1-Hexadecyne
| Property | Value | Source |
| Molecular Weight | 222.41 g/mol | [1][5] |
| CAS Number | 629-74-3 | [1][2] |
| Melting Point | 13.0 to 16.0 °C | [6] |
| Boiling Point | 284.0 °C (at 760 mm Hg) | [6] |
| 146.0 to 148.0 °C (at 10.0 mm Hg) | [6] | |
| Water Solubility | 0.004405 mg/L at 25 °C (estimated) | [6] |
| logP (o/w) | 7.793 (estimated) | [6] |
Core Reactivity Principle: Acidity and Nucleophilicity
The primary characteristic governing the reactivity of 1-Hexadecyne is the acidity of the terminal hydrogen. The sp-hybridized carbon atom of the alkyne is more electronegative than sp² or sp³ hybridized carbons, leading to a more polarized C-H bond. Consequently, the terminal proton is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 45).[7]
This acidity allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.[7][8] This anion is a powerful tool for constructing new carbon-carbon bonds, serving as the cornerstone for many synthetic applications.[8]
Deprotonation and Alkylation
Deprotonation of 1-Hexadecyne requires a very strong base, such as sodium amide (NaNH₂) or organolithium reagents like n-butyllithium.[8][9] The resulting 1-hexadecynyl anion can then participate in nucleophilic substitution reactions (Sₙ2) with primary alkyl halides to generate more complex internal alkynes.[7][8]
Table 2: Common Bases for 1-Hexadecyne Deprotonation
| Base | Typical Solvent | Notes |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF, DMSO | Very strong base, commonly used for terminal alkynes.[1][9] |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether, Hexanes | Powerful organometallic base and nucleophile.[10] |
| Lithium Diisopropylamide (LDA) | THF | Strong, non-nucleophilic base. |
Experimental Protocol: Deprotonation and Alkylation of 1-Hexadecyne
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1.1 equivalents of n-butyllithium (as a solution in hexanes) are added dropwise. 1-Hexadecyne (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is then added slowly via the dropping funnel. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium hexadecynylide.
-
Alkylation: The primary alkyl halide (e.g., 1-bromobutane, 1.2 equivalents) is added dropwise.
-
Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude internal alkyne. Purification is typically achieved via column chromatography.
Caption: Deprotonation followed by Sₙ2 alkylation workflow.
Key Reactions of the Terminal Alkyne
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and tolerance of a wide range of functional groups.[11][13]
Table 3: Representative Sonogashira Coupling Conditions
| Aryl/Vinyl Halide | Catalyst System | Base / Solvent | Temp. | Yield |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | High |
| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Et₂NH / DMF | 50-80 °C | Good-High |
| Vinyl Bromide | Pd(OAc)₂ / PPh₃ / CuI | Piperidine / Toluene | RT-50 °C | Good |
Experimental Protocol: Sonogashira Coupling of 1-Hexadecyne with Iodobenzene
-
Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Reagent Addition: Add anhydrous and degassed triethylamine and THF as solvents. Stir the mixture for 10 minutes. Add 1-Hexadecyne (1.2 equivalents) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, the solvent is removed in vacuo. The residue is redissolved in diethyl ether and filtered through a pad of celite to remove the catalyst and amine salts. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction.[14][15] It involves the reaction between a terminal alkyne, such as 1-Hexadecyne, and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[16] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups and reaction conditions, including aqueous media.[15][16] These features have made it indispensable in bioconjugation, drug development, and materials science.[15]
Table 4: Typical CuAAC Reaction Conditions
| Azide Substrate | Copper(I) Source | Ligand / Additive | Solvent | Temp. |
| Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH / H₂O | RT |
| Azido-PEG | CuI | TBTA | DMSO | RT |
| Glycosyl Azide | Cu(OAc)₂ | Sodium Ascorbate | CH₂Cl₂ / H₂O | RT |
Experimental Protocol: CuAAC of 1-Hexadecyne with Benzyl Azide
-
Setup: In a vial, dissolve 1-Hexadecyne (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.
-
Reaction: Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the copper sulfate solution. The reaction mixture will often turn heterogeneous.
-
Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup: After completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 1,2,3-triazole can be purified by crystallization or column chromatography.
Caption: Simplified mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the alkyne's triple bond to form a vinylsilane.[17] The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum (e.g., Speier's or Karstedt's catalyst) or ruthenium.[18] The regioselectivity of the addition to a terminal alkyne like 1-Hexadecyne can be controlled to favor either the α-vinylsilane (1,1-disubstituted) or the β-vinylsilane (1,2-disubstituted), depending on the catalyst and conditions used.[18] The stereoselectivity typically results in a trans addition product (E-isomer for β-vinylsilanes).[18]
Table 5: Catalyst Effects on Hydrosilylation of Terminal Alkynes
| Catalyst | Typical Silane | Major Product | Selectivity |
| H₂PtCl₆ (Speier's) | HSiCl₃, (EtO)₃SiH | β-(E)-vinylsilane | High |
| Karstedt's Catalyst | Et₃SiH, Ph₂MeSiH | β-(E)-vinylsilane | High |
| [Cp*Ru(MeCN)₃]PF₆ | Et₃SiH, (EtO)₃SiH | α-vinylsilane | Good to Excellent |
Experimental Protocol: Hydrosilylation of 1-Hexadecyne (β-selective)
-
Setup: A Schlenk tube is charged with 1-Hexadecyne (1.0 equivalent) and a magnetic stir bar under an inert atmosphere.
-
Catalyst Addition: A solution of Karstedt's catalyst (10-50 ppm) in xylene is added via syringe.
-
Reagent Addition: Triethylsilane (1.1 equivalents) is added dropwise at room temperature. The reaction is often mildly exothermic.
-
Reaction: The mixture is stirred at a specified temperature (e.g., 60 °C) for several hours until GC analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is cooled, and the product is typically isolated by vacuum distillation or column chromatography to remove the catalyst.
References
- 1. 1-Hexadecyne | 629-74-3 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Hexadecyne | C16H30 | CID 12396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Hexadecyne (CAS 629-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1-hexadecyne, 629-74-3 [thegoodscentscompany.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. labinsights.nl [labinsights.nl]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 18. Hydrosilylation Catalyst [sigmaaldrich.com]
